molecular formula C13H12O4 B11216243 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one

4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one

Cat. No.: B11216243
M. Wt: 232.23 g/mol
InChI Key: CIIHMDBAZFNOFU-UHFFFAOYSA-N
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Description

4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones, also known as coumarins. This compound is characterized by a chromen-2-one core structure with a hydroxy group at the 4-position and a 2-methylpropanoyl group at the 3-position. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one typically begins with readily available starting materials such as salicylaldehyde and 2-methylpropanoic acid.

    Condensation Reaction: The initial step involves the condensation of salicylaldehyde with 2-methylpropanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions, often using sulfuric acid or hydrochloric acid, to form the chromen-2-one core structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one quinone derivatives.

    Reduction: Formation of dihydro-4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one.

    Substitution: Introduction of halogenated or nitrated derivatives at the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The compound exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anticoagulants, anticancer agents, and neuroprotective drugs. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the formulation of dyes, fragrances, and agrochemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 4-position and the 2-methylpropanoyl group at the 3-position play crucial roles in its biological activity.

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-one: The parent compound.

    4-hydroxy-3-(2-methylbutanoyl)-2H-chromen-2-one: A similar compound with a longer alkyl chain.

    4-hydroxy-3-(2-methylpropanoyl)-2H-chromen-2-thione: A sulfur analog with different reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a 2-methylpropanoyl group at specific positions on the chromen-2-one core differentiates it from other coumarin derivatives.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-3-(2-methylpropanoyl)chromen-2-one

InChI

InChI=1S/C13H12O4/c1-7(2)11(14)10-12(15)8-5-3-4-6-9(8)17-13(10)16/h3-7,15H,1-2H3

InChI Key

CIIHMDBAZFNOFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

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